N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
“N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds . It’s related to 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .
Scientific Research Applications
Psychomotor, Subjective, and Cognitive Effects
The research into the relative abuse liability of compounds similar to N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide in humans, such as Indiplon and Triazolam, offers insights into the psychomotor, subjective, and cognitive effects of these substances. Studies have compared the abuse potential and observed the effects on psychomotor and cognitive performance, providing a basis for understanding the behavioral and neurological implications of this compound's analogs (Carter et al., 2007).
Anti-Inflammatory Applications
Research on non-steroidal anti-inflammatory drugs (NSAIDs) and their potential for cancer prevention has implications for compounds with similar chemical structures, such as this compound. Such studies explore the relationship between NSAID use and the risk of developing cancer, contributing to our understanding of how structurally related compounds might influence cancer risk (Castelao et al., 2000).
Neuroinflammation Imaging
The development of novel radioligands for translocator protein (TSPO) imaging in conditions like glioblastoma multiforme (GBM) highlights the potential use of this compound analogs in neuroimaging. Such compounds can aid in predicting tumor progression and assessing neuroinflammation, offering a new avenue for the diagnosis and monitoring of neurological diseases (Jensen et al., 2015).
Pharmacokinetics and Metabolism
Understanding the metabolism and pharmacokinetics of compounds like acetaminophen provides insights into the metabolic pathways and potential toxicological implications of structurally related compounds. Research in this area helps to optimize dosing strategies and minimize adverse effects, contributing to safer and more effective therapeutic applications (Linakis et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to target the ryanodine receptor (ryr) in insects , and the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) in cancer cells .
Mode of Action
For instance, certain compounds have shown to activate the insect RyR , while others have demonstrated inhibitory activities against EGFR-TK .
Biochemical Pathways
For example, some compounds have shown to induce caspase-3 activation and suppress NF-κB and IL-6 activation .
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines and have displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-13-6-8-14(9-7-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-4-2-1-3-5-15/h1-10,12H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXIPEQJLRHXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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